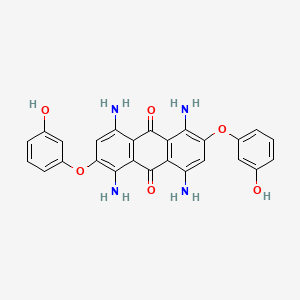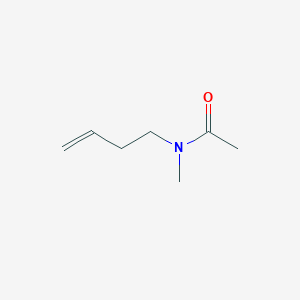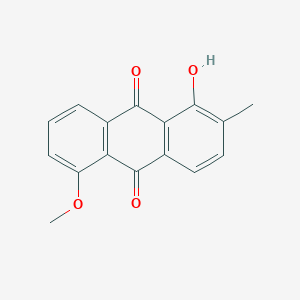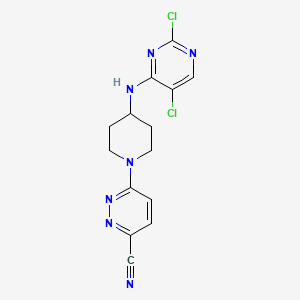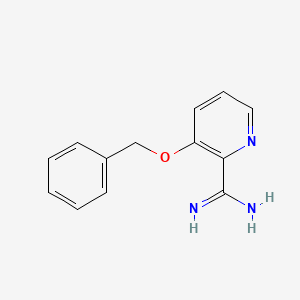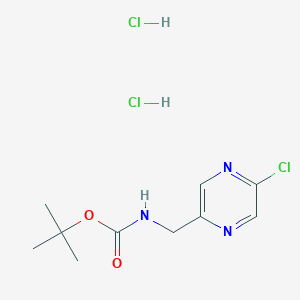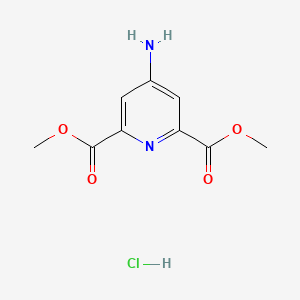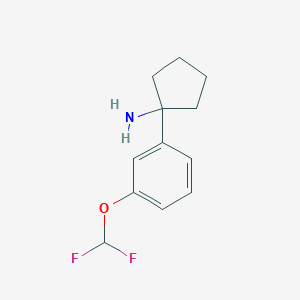
1-(3-(Difluoromethoxy)phenyl)cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Difluoromethoxy)phenyl)cyclopentanamine is an organic compound characterized by the presence of a cyclopentanamine group attached to a phenyl ring substituted with a difluoromethoxy group
Vorbereitungsmethoden
The synthesis of 1-(3-(Difluoromethoxy)phenyl)cyclopentanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)benzene and cyclopentanone.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 3-(difluoromethoxy)benzene with a suitable nucleophile under controlled conditions.
Cyclization: The intermediate compound undergoes cyclization to form the cyclopentanamine ring. This step often requires the use of a strong base and specific reaction conditions to ensure the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
1-(3-(Difluoromethoxy)phenyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where the difluoromethoxy group or the amine group is replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3-(Difluoromethoxy)phenyl)cyclopentanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with specific molecular targets may lead to the development of new drugs for various medical conditions.
Industry: The compound’s properties make it suitable for use in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 1-(3-(Difluoromethoxy)phenyl)cyclopentanamine involves its interaction with specific molecular targets. The difluoromethoxy group and the cyclopentanamine moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their functions and subsequent biological effects. The exact pathways and targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Difluoromethoxy)phenyl)cyclopentanamine can be compared with other similar compounds, such as:
Cyclopentamine: This compound has a similar cyclopentane structure but lacks the difluoromethoxy group. It is used as a sympathomimetic agent and has different pharmacological properties.
Propylhexedrine: Similar to cyclopentamine, propylhexedrine has a cyclohexane ring instead of a cyclopentane ring. It is used as a nasal decongestant and has stimulant properties.
Methamphetamine: While structurally different, methamphetamine shares some pharmacological similarities with this compound due to its amine group and stimulant effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H15F2NO |
|---|---|
Molekulargewicht |
227.25 g/mol |
IUPAC-Name |
1-[3-(difluoromethoxy)phenyl]cyclopentan-1-amine |
InChI |
InChI=1S/C12H15F2NO/c13-11(14)16-10-5-3-4-9(8-10)12(15)6-1-2-7-12/h3-5,8,11H,1-2,6-7,15H2 |
InChI-Schlüssel |
IVROACOSFPAYBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC(=CC=C2)OC(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13135673.png)

![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)

